2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the ethoxy and nitro groups can be done through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-carboxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide.
Reduction: 2-(4-ethoxyphenyl)-N-(4-aminophenyl)quinoline-4-carboxamide.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the ethoxy and nitro groups.
2-(4-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide: Has a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(4-aminophenyl)quinoline-4-carboxamide: Has an amino group instead of a nitro group.
Uniqueness
2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is unique due to the presence of both ethoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-2-31-19-13-7-16(8-14-19)23-15-21(20-5-3-4-6-22(20)26-23)24(28)25-17-9-11-18(12-10-17)27(29)30/h3-15H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLRIMASWOMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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